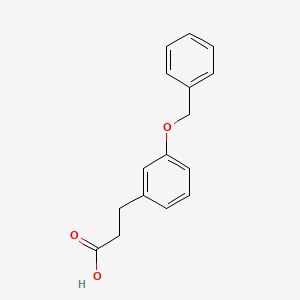

3-(3-(Benzyloxy)phenyl)propanoic acid

Vue d'ensemble

Description

3-(3-(Benzyloxy)phenyl)propanoic acid: is an organic compound with the molecular formula C16H16O3 It is characterized by a benzene ring substituted with a benzyloxy group and a propanoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Benzyloxy)phenyl)propanoic acid typically involves the following steps:

Starting Materials: Benzyl chloride and 3-hydroxybenzaldehyde.

Reaction: The benzylation of 3-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate to form 3-(benzyloxy)benzaldehyde.

Reduction: The reduction of 3-(benzyloxy)benzaldehyde to 3-(benzyloxy)benzyl alcohol using a reducing agent like sodium borohydride.

Oxidation: The oxidation of 3-(benzyloxy)benzyl alcohol to 3-(benzyloxy)benzaldehyde using an oxidizing agent such as pyridinium chlorochromate.

Final Step: The conversion of 3-(benzyloxy)benzaldehyde to this compound through a Grignard reaction with ethyl magnesium bromide followed by acidic workup.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-(3-(Benzyloxy)phenyl)propanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: this compound can form 3-(3-(benzyloxy)phenyl)propanal.

Reduction: It can form 3-(3-(benzyloxy)phenyl)propanol.

Substitution: It can form various substituted benzyloxy derivatives.

Applications De Recherche Scientifique

Organic Synthesis

3-(3-(Benzyloxy)phenyl)propanoic acid serves as a crucial intermediate in organic synthesis. It can be synthesized through several methods, including:

- Heck Reactions

- Suzuki-Miyaura Couplings

- Knoevenagel Condensations

These methods allow for the construction of more complex molecular architectures by coupling various building blocks to yield the desired compound. The synthesized compound is then characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Research has indicated that this compound exhibits significant biological activities, particularly in enhancing glucose uptake in cells. Studies have shown that derivatives of this compound can increase glucose absorption without cytotoxic effects, suggesting potential applications in managing conditions like diabetes .

Case Study: Hypoglycemic Activity

A study evaluated the hypoglycemic effects of structural isomers of benzyloxyphenylpropanoic acids. The results indicated pronounced hypoglycemic activity during oral glucose tolerance tests conducted on CD-1 mice, demonstrating the compound's potential therapeutic implications for Type 2 diabetes mellitus (T2DM) .

Polymer Chemistry

In material science, this compound has been explored for its potential applications in polymer chemistry. Its structural properties may enhance the performance characteristics of polymers, making it a candidate for use as a functional monomer in polymer formulations.

Cosmetic Applications

The compound has also found applications in cosmetic formulations due to its beneficial properties for skin care products. Its ability to act as a film former and stabilizer can improve the texture and efficacy of topical formulations .

Mécanisme D'action

The mechanism of action of 3-(3-(Benzyloxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The benzyloxy group enhances its ability to interact with hydrophobic pockets in target proteins, thereby increasing its potency and selectivity.

Comparaison Avec Des Composés Similaires

- 3-(4-(Benzyloxy)phenyl)propanoic acid

- 3-(3-(Benzyloxy)-4,5-dimethoxyphenyl)propanoic acid

- 3-(3-(Benzyloxy)phenyl)propionic acid

Comparison: 3-(3-(Benzyloxy)phenyl)propanoic acid is unique due to the position of the benzyloxy group on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Activité Biologique

3-(3-(Benzyloxy)phenyl)propanoic acid, with the chemical formula C16H16O3 and CAS number 57668-34-5, is an organic compound characterized by a propanoic acid structure substituted with a benzyloxy group. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in glucose metabolism and anti-inflammatory activities.

Chemical Structure

The structure of this compound features:

- A benzyloxy group attached to a phenyl ring.

- A propanoic acid moiety that contributes to its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions, including:

- Heck reactions

- Suzuki-Miyaura couplings

- Knoevenagel condensations

These methods allow for the efficient production of high-purity compounds, which are then characterized using techniques such as NMR spectroscopy and mass spectrometry.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in inflammatory and pain pathways. The benzyloxy group enhances its affinity for hydrophobic pockets in target proteins, thereby increasing potency and selectivity. It is believed to modulate the activity of enzymes and receptors critical for these pathways .

Hypoglycemic Effects

Research indicates that this compound exhibits significant potential in enhancing glucose uptake in cells. Studies have shown that derivatives of this compound can increase glucose absorption without cytotoxic effects, suggesting applications in managing diabetes . In particular, it has been noted that certain derivatives demonstrate pronounced hypoglycemic effects in animal models, indicating their potential as therapeutic agents .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory properties. It is hypothesized that its ability to inhibit specific inflammatory mediators could lead to applications in treating various inflammatory diseases. The structure-activity relationship (SAR) studies have been instrumental in identifying the most effective derivatives for these purposes .

Case Study 1: Glucose Uptake Enhancement

In a study examining the effects of this compound on glucose metabolism, researchers found that the compound significantly increased glucose uptake in cultured cells. This effect was observed without inducing cytotoxicity, highlighting its potential as a therapeutic agent for diabetes management .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating conditions characterized by inflammation. The results indicate that further exploration into its mechanism could yield valuable insights into its therapeutic applications .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals significant differences in biological activity:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid | Amino-substituted | Exhibits different biological activities due to amino group. |

| 2-Methyl-3-(4-substituted phenyl)propanoic acid | Methyl-substituted | Variations affect solubility and activity. |

| 4-Benzyloxyphenylacetic acid | Acetic acid derivative | Similar functional groups but different activity profiles. |

This table illustrates how variations in substitution patterns influence the properties and potential applications of these compounds .

Propriétés

IUPAC Name |

3-(3-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXOYUOKPLHWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620391 | |

| Record name | 3-[3-(Benzyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57668-34-5 | |

| Record name | 3-[3-(Benzyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.